molecular formula C10H12FNO2 B8562708 2-fluoro-N-methoxy-N,3-dimethylbenzamide

2-fluoro-N-methoxy-N,3-dimethylbenzamide

Cat. No.: B8562708
M. Wt: 197.21 g/mol
InChI Key: NXJPYKFQUQPACN-UHFFFAOYSA-N
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Description

2-Fluoro-N-methoxy-N,3-dimethylbenzamide (CAS 1178776-68-5) is a fluorinated benzamide derivative with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol . The compound features a benzamide core substituted with a fluorine atom at the 2-position, a methoxy group on the nitrogen (N-methoxy), and two methyl groups at the N and 3-positions.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoro-N-methoxy-N,3-dimethylbenzamide

InChI

InChI=1S/C10H12FNO2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,1-3H3

InChI Key

NXJPYKFQUQPACN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Family

Key analogues include halogenated and alkyl-substituted benzamides synthesized via Pd-catalyzed dyotropic carbofluorination (Table 1) .

Table 1: Comparison of Selected Benzamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Spectral Data (¹⁹F NMR, δ ppm)
2-Fluoro-N-methoxy-N,3-dimethylbenzamide 2-F, N-OMe, N-Me, 3-Me 262.08 N/A Not explicitly reported
3-(4-Chlorophenyl)-2-fluoro-N-methoxy-N,2-dimethylpropanamide (3f) 4-Cl-Ph, 2-F, N-OMe, N-Me 282.07 66 -115.2 (d, J = 236 Hz)
3-(4-Bromophenyl)-2-fluoro-N-methoxy-N,2-dimethylpropanamide (3g) 4-Br-Ph, 2-F, N-OMe, N-Me 326.02 60 -115.5 (d, J = 235 Hz)
2-Fluoro-N-methoxy-N,2-dimethyl-3-(4-(trifluoromethyl)phenyl)propanamide (3h) 4-CF₃-Ph, 2-F, N-OMe, N-Me 326.02 52 -115.8 (d, J = 237 Hz)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Cl, Br) on the aryl ring reduce synthetic yields (52–66%) compared to simpler alkyl substituents, likely due to steric and electronic hindrance during Pd-catalyzed coupling .
  • Fluorine Environment : The ¹⁹F NMR chemical shifts for 2-fluoro derivatives range between -115.2 to -115.8 ppm , indicating minimal electronic perturbation from aryl substituents .

Functional Group Comparisons

(a) N-Methoxy vs. N-Hydroxy Groups
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl group enables hydrogen bonding, facilitating crystal packing (validated by X-ray analysis) and directing group behavior in C–H activation reactions. In contrast, the N-methoxy group in the target compound enhances solubility and metabolic stability .
(b) Fluorine vs. Chlorine/Bromine
  • 2-Amino-5-chloro-N,3-dimethylbenzamide (): Replacing fluorine with chlorine introduces hepatotoxicity risks (observed in occupational exposure cases) but improves insecticidal activity in anthranilic diamides . Fluorine’s smaller size and higher electronegativity reduce toxicity while maintaining bioactivity .

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